1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide
Description
1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Properties
IUPAC Name |
1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-2-4-16(5-3-13)19-17(21)14-6-9-20(10-7-14)18(22)15-8-11-23-12-15/h8,11-14,16H,2-7,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUJHKURHIRUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride or anhydride under acidic or basic conditions to form the furan-3-carbonyl intermediate.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling Reaction: The furan-3-carbonyl intermediate is then coupled with the piperidine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Introduction of the Cyclohexyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, including analgesic, anti-inflammatory, or neuroprotective properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(furan-3-carbonyl)-N-(4-methylcyclohexyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(furan-3-carbonyl)piperidine-4-carboxamide: Lacks the cyclohexyl group, which may affect its biological activity and properties.
N-(4-methylcyclohexyl)piperidine-4-carboxamide: Lacks the furan ring, which may influence its chemical reactivity and applications.
1-(furan-3-carbonyl)-N-cyclohexylpiperidine-4-carboxamide: Similar structure but without the methyl group on the cyclohexyl ring, which may alter its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
